molecular formula C12H8ClF3N2O3S B14250978 N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide CAS No. 509076-58-8

N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide

Katalognummer: B14250978
CAS-Nummer: 509076-58-8
Molekulargewicht: 352.72 g/mol
InChI-Schlüssel: DBTIALADKQUNTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethanesulfonamide group attached to a pyridine ring, which is further substituted with a chlorophenoxy group

Vorbereitungsmethoden

The synthesis of N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves several steps. One common method includes the reaction of 3-chlorophenol with 4-chloropyridine in the presence of a base to form the intermediate 3-(3-chlorophenoxy)-4-pyridine. This intermediate is then reacted with trifluoromethanesulfonyl chloride in the presence of a base to yield the final product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyridine ring and chlorophenoxy group can also participate in binding interactions with molecular targets, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

509076-58-8

Molekularformel

C12H8ClF3N2O3S

Molekulargewicht

352.72 g/mol

IUPAC-Name

N-[3-(3-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C12H8ClF3N2O3S/c13-8-2-1-3-9(6-8)21-11-7-17-5-4-10(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18)

InChI-Schlüssel

DBTIALADKQUNTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.